(2R,4R)-4-Hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2R,4R)-4-Hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant interest in various scientific fields. This compound features a pyrrolidine ring substituted with a hydroxy group and a trifluoroacetyl group, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid typically involves the reaction of trans-4-hydroxyproline with trifluoroacetimidoyl chlorides. This reaction is often catalyzed by titanium dioxide nanoparticles and sodium bicarbonate as a base . The reaction conditions are optimized to ensure high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-Hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated pyrrolidines, substituted pyrrolidines, and various oxidized derivatives. These products have diverse applications in medicinal chemistry and material science.
Scientific Research Applications
(2R,4R)-4-Hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (2R,4R)-4-Hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-N-aryl-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamides: These compounds share a similar core structure but differ in the substitution pattern on the pyrrolidine ring.
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, exhibiting diverse biological activities.
Uniqueness
(2R,4R)-4-Hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its trifluoroacetyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H8F3NO4 |
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Molecular Weight |
227.14 g/mol |
IUPAC Name |
(2R,4R)-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H8F3NO4/c8-7(9,10)6(15)11-2-3(12)1-4(11)5(13)14/h3-4,12H,1-2H2,(H,13,14)/t3-,4-/m1/s1 |
InChI Key |
NADYOCLURPXIBF-QWWZWVQMSA-N |
Isomeric SMILES |
C1[C@H](CN([C@H]1C(=O)O)C(=O)C(F)(F)F)O |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)C(F)(F)F)O |
Origin of Product |
United States |
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